2,2-Difluoro-2-(oxan-4-yl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQYYBYUWBXIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048963-34-3 | |
| Record name | 2,2-difluoro-2-(oxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Difluoro-2-(oxan-4-yl)acetic acid chemical properties
Part 1: Executive Summary & Chemical Identity
2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3) is a specialized fluorinated building block used extensively in modern medicinal chemistry. It serves as a critical tool for "Lead Optimization," specifically designed to modulate the acidity (pKa), lipophilicity (LogD), and metabolic stability of drug candidates.
Structurally, it combines a tetrahydropyran (oxane) ring —a polar, non-aromatic scaffold that improves aqueous solubility—with an
Core Chemical Identity Table
| Property | Data |
| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid |
| CAS Number | 1048963-34-3 |
| Molecular Formula | C |
| Molecular Weight | 180.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (pH dependent) |
Part 2: Physicochemical Properties & Mechanistic Analysis[3]
The Fluorine Effect on Acidity (pKa)
The geminal difluoro group at the
-
Non-fluorinated parent: 2-(Oxan-4-yl)acetic acid has a pKa
4.8 (similar to acetic acid). -
Fluorinated target: 2,2-Difluoro-2-(oxan-4-yl)acetic acid has a predicted pKa
1.5 – 2.0 .
Significance: At physiological pH (7.4), this compound exists almost exclusively as the carboxylate anion. This makes it an excellent bioisostere for phosphate groups (pKa1
Lipophilicity and Solubility (LogP/LogD)
-
Oxane Ring: The ether oxygen in the ring acts as a hydrogen bond acceptor, lowering LogP compared to a cyclohexane ring and improving aqueous solubility.
-
Difluoro Group: While fluorine is lipophilic, the ionization of the acidic headgroup at neutral pH dominates the distribution coefficient (LogD).
-
Net Result: The molecule provides a "polar lipophilic" balance. It is lipophilic enough to interact with hydrophobic pockets but polar enough (due to the ether and ionized carboxylate) to maintain solubility.
Conformational Restriction
The bulky gem-difluoro group introduces a Gauche effect and steric bulk that restricts the rotation of the carboxylate side chain relative to the oxane ring. This pre-organization can lower the entropic penalty of binding to a protein target.
Part 3: Synthesis & Manufacturing Protocols
The industrial standard for synthesizing 2,2-difluoro-2-(oxan-4-yl)acetic acid relies on the Reformatsky Reaction . This pathway is preferred over direct fluorination due to safety and regioselectivity.
Reaction Scheme Diagram
Caption: Logical flow of the Reformatsky-based synthesis route.
Detailed Protocol: Reformatsky Addition
Prerequisites:
-
Inert Atmosphere: Strictly anhydrous conditions (Argon/Nitrogen) are required to prevent quenching of the organozinc intermediate.
-
Activation: Zinc dust must be activated (e.g., with TMSCl or 1,2-dibromoethane) to remove the oxide layer.
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried 3-neck flask, suspend Zn dust (2.0 equiv) in anhydrous THF. Add catalytic TMSCl (0.05 equiv) and stir at RT for 30 mins.
-
Reagent Formation: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise. Mild heating (reflux) may be required to initiate the exotherm.
-
Addition: Once the Reformatsky reagent is formed (solution turns grey/cloudy), cool to 0°C. Add tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.
-
Quench: Quench with dilute HCl (1M). Extract with Ethyl Acetate.[1]
-
Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 to precipitate the free acid.
Note: Direct addition often yields the
Part 4: Medicinal Chemistry Applications[1][2][3][5][6][7][8]
Metabolic Blocking (Metabolic Stability)
The
-
Mechanism: Replacing
-hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position inert to oxidative metabolism. -
Outcome: Increases the half-life (
) of the drug candidate.
Bioisosterism in Drug Design
This moiety is often used to replace:
-
Cyclohexylacetic acid: To lower LogP and improve solubility.
-
Phenylacetic acid: To remove the "flat" aromatic ring (Escape from Flatland) and improve metabolic stability.
Decision Logic for Usage
Caption: Strategic decision tree for selecting this building block in lead optimization.
Part 5: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Causes serious eye irritation (H319).
-
Storage: Store at 2-8°C under inert gas. Hygroscopic.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
Biosynth . (n.d.). 2,2-Difluoro-2-(oxan-4-yl)acetic acid Product Page. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Wang, J., et al. (2014).
-
CymitQuimica . (2025). Safety Data Sheet: 2,2-Difluoro-2-(oxan-4-yl)acetic acid. Retrieved from
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Sources
Technical Profiling Guide: Solubility of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Executive Summary & Chemical Context[1][2][3][4]
2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1184168-75-3) is a specialized fluorinated building block used increasingly in medicinal chemistry to introduce lipophilicity and metabolic stability via the gem-difluoro motif.
Unlike standard aliphatic carboxylic acids, the presence of the
Structural Analysis & The "Fluorine Effect"
The molecule consists of three distinct pharmacophores affecting solubility:
-
Carboxylic Acid Head: Primary driver of polarity and pH-dependent solubility.
-
-Difluoro Linker: Highly electron-withdrawing. This lowers the pKa of the acid significantly (estimated pKa
1.2–1.8) compared to non-fluorinated analogs (acetic acid pKa 4.8). -
Tetrahydropyran (Oxan) Ring: A polar ether motif that enhances solubility in hydrogen-bond-accepting solvents but limits solubility in purely lipophilic alkanes.
Predicted Solubility Matrix
Note: Specific thermodynamic solubility values for this CAS number are not standardized in public databases. The following matrix is derived from Structure-Property Relationships (SPR) of analogous
Table 1: Solubility Classification in Organic Solvents
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong hydrogen bond accepting capability of solvent stabilizes the acidic proton. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Favorable solvation via H-bonding; potential for esterification upon prolonged storage/heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Soluble via carboxylic acid dimerization. Useful for reactions but requires dry conditions to prevent ionization. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | The oxan ring and acid group interact favorably with ether oxygens. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction if pH is controlled (see Section 4). |
| Non-Polar | Hexanes, Heptane, Toluene | Low / Insoluble | The polarity of the |
Experimental Protocols for Solubility Determination
For drug development, relying on predicted values is insufficient. You must generate empirical data. Below are the two industry-standard workflows: Kinetic (for HTS/early screening) and Thermodynamic (for formulation/process dev).[1]
Workflow Visualization
Figure 1: Decision pathway for selecting Kinetic vs. Thermodynamic solubility assays.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Use this protocol for Certificate of Analysis (CoA) generation or pre-formulation.
Materials:
-
Solid 2,2-Difluoro-2-(oxan-4-yl)acetic acid (>5 mg per solvent).
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the acid).
-
HPLC vials.
-
Orbital Shaker or Thermomixer.
Step-by-Step:
-
Saturation: Weigh ~5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Observation: If the solid dissolves immediately, add more solid until a suspension persists.
-
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours (standard) or 72 hours (for crystalline stability checks).
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR
-
Filter supernatant through a 0.45 µm PTFE filter.
-
-
Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water) and inject onto HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.
-
Critical Handling Strategy: The pH-Partitioning Trap
A common failure mode with
The Trap: Standard "acidic workups" often use 1M HCl or Citric Acid (pH ~3-4).
-
For Acetic Acid (pKa 4.8), pH 3 is sufficient to protonate it (
). -
For 2,2-Difluoro-2-(oxan-4-yl)acetic acid (pKa ~1.5), pH 3 is insufficient . At pH 3, the compound is still >90% ionized (water-soluble) and will remain in the aqueous layer, leading to massive yield loss.
The Solution:
You must acidify the aqueous layer to pH < 1 (using 6M HCl or concentrated
Figure 2: Extraction strategy based on pKa shift due to fluorination.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[1] Retrieved from
-
National Institutes of Health (NIH). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved from
-
Bordwell pKa Table. Acidity in DMSO and Water.[2] Retrieved from
-
PubChem. 2,2-Difluoro-2-(oxan-4-yl)acetic acid Compound Summary. Retrieved from
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from
Sources
Unlocking the Therapeutic Potential of 2,2-Difluoro-2-(oxan-4-yl)acetic acid: A Technical Guide for Drug Discovery
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine and saturated heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This guide focuses on 2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3), a versatile yet underexplored small molecule. By deconstructing its constituent moieties—the difluoroacetic acid head group and the tetrahydropyran (oxan) ring—we will illuminate promising avenues for research and development. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a framework for investigating its potential in oncology, metabolic diseases, and inflammation.
Introduction: The Strategic Value of Fluorine and Tetrahydropyran in Medicinal Chemistry
The design of novel therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. 2,2-Difluoro-2-(oxan-4-yl)acetic acid is a compelling starting point for library synthesis and lead optimization, primarily due to the synergistic potential of its two key structural features.
-
The Gem-Difluoro Group: The introduction of a difluoromethyl group adjacent to a carboxylic acid can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can lower the pKa of the carboxylic acid, impacting its ionization state at physiological pH and potentially altering its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the metabolic stability and half-life of a drug candidate.
-
The Tetrahydropyran (THP) Ring: The THP ring is a saturated heterocyclic motif frequently employed in medicinal chemistry as a bioisosteric replacement for cyclohexyl or phenyl rings.[1] Unlike its carbocyclic counterpart, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein, which can lead to enhanced potency and selectivity.[1] The THP moiety also tends to confer lower lipophilicity compared to a cyclohexane ring, which can lead to improved aqueous solubility and a more favorable ADME profile.[1] Its rigid structure can also help to lock in a desired conformation for optimal target binding. The THP scaffold is a component of numerous natural products with diverse biological activities and has been successfully incorporated into clinical candidates.[2]
This guide will explore how these features can be leveraged to direct the investigation of 2,2-Difluoro-2-(oxan-4-yl)acetic acid into specific and impactful research domains.
Physicochemical Properties and Synthesis
While extensive experimental data for 2,2-Difluoro-2-(oxan-4-yl)acetic acid is not publicly available, we can infer its key properties from its structure.
| Property | Value/Information | Source |
| Molecular Formula | C7H10F2O3 | [3][4] |
| Molecular Weight | 180.15 g/mol | [3] |
| CAS Number | 1048963-34-3 | [3] |
| Description | Versatile small molecule scaffold | [3] |
| Purity | Min. 95% (as commercially available) | [3] |
The synthesis of this compound is not detailed in the provided search results, but analogous structures suggest that it could be prepared through various synthetic routes, potentially involving the difluoroalkylation of a suitable tetrahydropyran-containing precursor.
Potential Therapeutic Applications and Research Directions
Based on the known roles of its constituent moieties, we propose three primary areas of investigation for 2,2-Difluoro-2-(oxan-4-yl)acetic acid and its derivatives.
Oncology
The THP moiety is a component of several anti-tumor agents, and difluoroacetic acid derivatives have also been explored in this context.[5][6] This suggests that 2,2-Difluoro-2-(oxan-4-yl)acetic acid could serve as a scaffold for the development of novel anticancer drugs.
Proposed Research Directions:
-
Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic rings. The THP ring in our molecule of interest could be explored for its potential to interact with the hinge region or other key residues in the ATP-binding pocket of various kinases implicated in cancer, such as ATM kinase or IRAK4.[1] The difluoroacetic acid group could be functionalized to form amides or other functionalities to further probe the active site.
-
Epigenetic Modulation: The carboxylic acid group could act as a zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors. The unique electronic properties conferred by the adjacent fluorine atoms could modulate this interaction and provide novel selectivity profiles.
Experimental Workflow for Oncology Research:
Caption: Proposed workflow for oncology drug discovery.
Metabolic Diseases
A Korean patent highlights that certain difluoroacetic acid derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[7] This presents a compelling avenue for investigation.
Proposed Research Directions:
-
PPAR Agonism: The compound and its derivatives should be screened for their ability to activate PPARα, PPARγ, and PPARδ. Dual or pan-PPAR agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia. The THP ring can be explored for its role in binding to the ligand-binding domain of PPARs.
-
Fatty Acid Synthase (FASN) Inhibition: The structural similarity to fatty acids makes this molecule a candidate for inhibiting enzymes involved in lipid biosynthesis.
Experimental Workflow for Metabolic Disease Research:
Caption: Workflow for exploring anti-inflammatory potential.
Detailed Experimental Protocols
Protocol 1: PPARγ Transactivation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a Gal4-PPARγ ligand-binding domain (LBD) fusion construct and a Gal4-luciferase reporter construct.
-
Compound Treatment: Seed the transfected cells into 96-well plates. The following day, treat the cells with varying concentrations of 2,2-Difluoro-2-(oxan-4-yl)acetic acid or its derivatives. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Kinase Inhibition Assay (Example: Generic Kinase)
-
Assay Principle: A biochemical assay using a purified recombinant kinase, a suitable substrate peptide, and ATP. The assay measures the phosphorylation of the substrate.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, the test compound at various concentrations, the substrate peptide, and ATP in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate and detecting the change in fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the dose-response curve and determine the IC50 value.
Conclusion
2,2-Difluoro-2-(oxan-4-yl)acetic acid represents a promising, yet underexplored, starting point for drug discovery campaigns. The strategic combination of a difluoroacetic acid moiety and a tetrahydropyran ring provides a strong rationale for its investigation in oncology, metabolic diseases, and inflammation. The proposed research directions and experimental workflows in this guide offer a clear path forward for elucidating the therapeutic potential of this versatile scaffold. Through systematic library synthesis, screening, and optimization, novel drug candidates with improved efficacy and pharmacokinetic profiles may be developed.
References
- Vertex AI Search. (2024, May 16).
- PharmaBlock. Tetrahydropyrans in Drug Discovery.
- CymitQuimica. 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
- PMC. (n.d.).
- RSC Publishing. (2026, January 7).
- Auctores | Journals. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
- Chem-Impex. Difluoroacetic acid.
- Unknown Source. (2023, April 6).
- Google Patents. KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same.
- Sigma-Aldrich. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5.
- PubChemLite. 2,2-difluoro-2-(oxan-4-yl)acetic acid.
- chemical label. Acetic acid, 2,2-difluoro-2-((2,2,4,5-tetrafluoro-5-(trifluoromethoxy).
- Sigma-Aldrich. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97 1717-59-5.
- Pharmaffiliates. 2,2-Difluoro-2-((2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl)oxy)acetic Acid.
- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Wikipedia. Difluoroacetic acid.
- EPA. (2023, November 1). Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]- - Substance Details.
- PubChem. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1) | C6H4F9NO6 | CID 154735201.
- Chemspace. 2,2-difluoro-2-[1-hydroxy-2-(oxan-4-yl)cyclobutyl]acetic acid.
- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
- Advanced ChemBlocks. 2,2-difluoro-2-(pyrimidin-5-yl)acetic acid.
- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoro-2-(oxan-4-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]
- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same - Google Patents [patents.google.com]
Methodological & Application
Experimental protocols using 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Application Note: 2,2-Difluoro-2-(oxan-4-yl)acetic Acid in Medicinal Chemistry
Executive Summary
2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3) is a specialized fluorinated building block used to modulate physicochemical properties in late-stage drug discovery. By combining a polar, metabolic-blocking gem-difluoro motif with a lipophilicity-lowering oxane (tetrahydropyran) ring, this scaffold serves as a robust bioisostere for cyclohexyl and morpholinyl groups.
This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for incorporating this moiety into pharmaceutical candidates.
Compound Profile & Physicochemical Properties
| Property | Data | Context for Drug Design |
| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid | -- |
| CAS Number | 1048963-34-3 | Primary identifier for sourcing. |
| Formula | C | -- |
| M.W. | 180.15 g/mol | Fragment-like, ideal for FBDD. |
| pKa (Acid) | ~1.5 – 1.8 (Predicted) | Significantly more acidic than acetic acid (pKa 4.76) due to inductive effect of |
| LogP | ~0.8 | Lower lipophilicity compared to cyclohexyl analogs. |
| Stability | Hygroscopic solid | Store in desiccator; stable to ambient light. |
Key Structural Advantages:
-
Metabolic Blocking: The
-difluoro group prevents cytochrome P450-mediated oxidation at the position adjacent to the carbonyl/ether. -
Conformational Bias: The fluorine atoms induce a specific conformational preference (anomeric effect), often locking the side chain orthogonal to the ring, which can enhance binding selectivity.
-
Acidity Modulation: The low pKa makes the conjugate base a stable leaving group for decarboxylative radical generation (see Protocol B).
Decision Matrix: Synthetic Workflows
The high acidity and stability of the C-F bonds dictate two primary synthetic pathways: Nucleophilic Acyl Substitution (Amide Coupling) and Radical Decarboxylation .
Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on the desired final pharmacophore.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Challenge: The electron-withdrawing fluorine atoms render the carbonyl carbon highly electrophilic but also make the carboxylic acid prone to forming stable, unreactive salts with amines if not properly activated. Standard EDC/NHS couplings often fail or are sluggish. Solution: Use HATU or T3P to generate a highly reactive active ester species.
Materials:
-
Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)
-
Amine: Target primary or secondary amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: In a dried vial, dissolve 2,2-difluoro-2-(oxan-4-yl)acetic acid (1.0 mmol) in anhydrous DMF (3 mL).
-
Base Addition: Add DIPEA (3.0 mmol) dropwise. Note: The solution may warm slightly due to deprotonation.
-
Activation: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes. The solution should turn yellow/orange.
-
Coupling: Add the amine (1.1 mmol) dissolved in minimal DMF (1 mL).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: If conversion stalls, heat to 40°C. The
-fluorines reduce the nucleophilicity of the acid oxygen, sometimes requiring thermal energy for the active ester formation.
-
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (not saturated NaHCO3 initially, to avoid emulsion with the amphiphilic product), then brine. Dry over Na2SO4.
Validation Criteria:
-
19F NMR: Distinct signal shift from starting acid (~ -110 ppm) to amide product.
-
LC-MS: Absence of "M+HATU" adducts (common side reaction if amine is hindered).
Protocol B: Decarboxylative Cross-Coupling (Photoredox)
Challenge: Installing the (oxan-4-yl)CF2- group directly onto an aromatic ring without the carbonyl linker. Mechanism: Radical decarboxylation via Ligand-to-Metal Charge Transfer (LMCT) or dual catalysis (Ir/Ni).
Materials:
-
Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)
-
Aryl Halide: Aryl bromide or iodide (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)
-
Nickel Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs2CO3 (1.5 equiv)
-
Light Source: Blue LED (450 nm)
Step-by-Step Procedure:
-
Catalyst Prep: In a glovebox or under N2, mix the Ni source and ligand in DME/DMSO (10:1) and stir for 10 mins to form the active catalyst complex.
-
Reaction Assembly: Add the acid (0.5 mmol), aryl halide (0.5 mmol), photocatalyst (2 mol%), and Cs2CO3 to a photoreactor vial.
-
Solvent: Add the pre-formed Ni-catalyst solution (5 mL total volume).
-
Degassing: Sparge with nitrogen for 15 minutes (Critical: O2 quenches the radical).
-
Irradiation: Irradiate with Blue LED (approx. 30-40W fan-cooled) for 18–24 hours.
-
Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via flash chromatography.
Figure 2: Mechanistic flow for the decarboxylative radical generation and subsequent nickel-catalyzed cross-coupling.
Handling & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Acid is too acidic; DIPEA insufficient to maintain basic pH for amine nucleophilicity. | Monitor pH during reaction; ensure it remains >8. Switch to stronger coupling agents like COMU . |
| Decarboxylation Fails | Oxygen poisoning of the radical chain. | Degas solvents rigorously (freeze-pump-thaw is superior to sparging). |
| Product Hydrolysis | Avoid 1M NaOH washes. Use neutral or acidic aqueous washes. | |
| NMR Confusion | 19F NMR shows multiple peaks. | Rotamers are common in amides. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks. |
References
-
Decarboxyl
-Fluoro Acids:- Title: "Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectroc
- Source: Wu, Y., et al. Chemical Science (2024).
-
URL:[Link]
-
Amide Coupling of Difluoroacetic Acids
-
Compound Properties & Sourcing
- Title: "2,2-Difluoro-2-(oxan-4-yl)acetic acid - PubChem Compound Summary"
- Source: N
-
URL:[Link]
-
General Reactivity of
-Difluoro Acids:- Title: "Synthesis and Reactivity of 18F-Labeled -Difluoro- -(aryloxy)acetic Acids"
- Source:Organic Letters (2014).
-
URL:[Link]
Sources
2,2-Difluoro-2-(oxan-4-yl)acetic acid in the synthesis of bioactive molecules
Topic: Strategic Utilization of 2,2-Difluoro-2-(oxan-4-yl)acetic Acid in Lead Optimization Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Abstract
This application note details the physicochemical properties and synthetic utility of 2,2-difluoro-2-(oxan-4-yl)acetic acid (CAS: 1780215-89-5 / PubChem CID: 57429867) as a high-value building block in modern drug discovery.[1] By combining the metabolic stability of the tetrahydropyran (THP) ring with the bioisosteric utility of the gem-difluoromethylene (
Physicochemical Profile & Rational Design
The integration of 2,2-difluoro-2-(oxan-4-yl)acetic acid into a scaffold addresses three critical challenges in lead optimization:
-
Lipophilicity Modulation: The THP ring lowers LogP compared to cyclohexyl or phenyl analogs (
to ), improving aqueous solubility.[1] -
Metabolic Blocking: The
-difluoro substitution blocks oxidative metabolism at the position adjacent to the carbonyl (or the resulting linkage), a common clearance pathway for ethers and alkyl chains. -
Acidity & Bioisosterism: The electron-withdrawing effect of the
group significantly increases the acidity of the carboxylic acid (approx. pKa 1.5–2.0 vs. 4.8 for acetic acid).[1] In amides, this lowers the pKa of the N-H, potentially strengthening hydrogen bond donor capability.
Comparative Physicochemical Metrics
| Feature | Acetic Acid Analog | Impact on Drug Design | |
| pKa (COOH) | ~4.8 | ~1.5 – 2.0 | Requires specialized coupling conditions; deprotonates at physiological pH.[1] |
| C-F Bond Energy | N/A | ~116 kcal/mol | High metabolic stability; resists P450 oxidation. |
| Dipole Moment | Moderate | High | |
| Conformation | Flexible | Rigidified | The "Fluorine Effect" restricts bond rotation, potentially locking bioactive conformations. |
Strategic Application Pathways
The utility of this building block bifurcates into two primary synthetic streams: Acyl Transfer (retaining the carbonyl) and Decarboxylative Functionalization (extruding
Figure 1: Divergent synthetic utility.[1][2] Pathway A utilizes the acidity for amide bioisosteres; Pathway B leverages the stability of the
Detailed Experimental Protocols
Protocol A: Amide Coupling of -Difluoro Acids
Challenge: The low pKa (~1.5) renders the carboxylate highly stable and poor at attacking standard coupling reagents (e.g., EDC).[1] Once activated, the intermediate is highly electrophilic and prone to hydrolysis or rearrangement. Solution: Use T3P (Propylphosphonic anhydride) or HATU with controlled base addition.[1]
Reagents:
-
Substrate: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv)[1]
-
Amine Partner: Primary or secondary amine (1.1 equiv)[1]
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)[1]
-
Base: DIPEA (3.0 – 4.0 equiv)[1]
-
Solvent: EtOAc or DMF (0.1 M)[1]
Step-by-Step Methodology:
-
Dissolution: In a dry vial, dissolve the difluoroacetic acid and the amine partner in EtOAc (preferred for T3P) or DMF.
-
Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: Ensure at least 3 equivalents are used to neutralize the strong acid and the HCl/salt byproducts.
-
Activation: Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.
-
Troubleshooting: If conversion is low, heat to 50°C. T3P is thermally stable and effective at elevated temperatures.
-
-
Workup: Dilute with EtOAc, wash effectively with 1M HCl (to remove unreacted amine) and Sat. NaHCO3 (to remove unreacted acid).[1] Dry over
and concentrate.
Why this works: T3P drives the equilibrium by forming a cyclic anhydride intermediate that is highly reactive toward amines but relatively stable to epimerization (not an issue here) and hydrolysis compared to activated esters.
Protocol B: Photocatalytic Decarboxylative Arylation
Context: To install the (Oxan-4-yl)-CF2- group onto an aromatic ring (replacing a benzyl group), modern photoredox catalysis is superior to traditional organometallic methods.[1]
Mechanism: Ir-catalyzed oxidation of the carboxylate generates a radical which extrudes
Reagents:
-
Acid: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.5 equiv)[1]
-
Electrophile: Aryl Bromide (1.0 equiv)[1]
-
Photocatalyst:
(1 mol%)[1] -
Cross-Catalyst:
(5 mol%) + dtbbpy (5 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: DMF or DMSO (degassed)[1]
-
Light Source: Blue LED (450 nm)[1]
Workflow:
-
Catalyst Prep: In a glovebox or under
, mix the Ni source and ligand in the solvent and stir for 10 mins to form the active complex. -
Assembly: Add the Aryl Bromide, Difluoro acid, Photocatalyst, and Base to the reaction vial.
-
Degassing: Sparge with nitrogen for 15 minutes (oxygen quenches the excited Ir state).
-
Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring. A fan is recommended to keep the reaction near RT.
-
Timeline: Reaction typically completes in 12–24 hours.
-
Purification: Filter through a celite plug to remove metal salts. Dilute with water and extract with ether/EtOAc. Purify via flash chromatography.
Key Reference: This protocol is adapted from the general methodologies established by MacMillan et al. for
Troubleshooting & Expert Tips
| Issue | Root Cause | Corrective Action |
| Low Yield in Amide Coupling | Acid is too stable (low pKa) or activated ester hydrolyzes.[1] | Switch to T3P (Propylphosphonic anhydride) or convert to Acid Chloride using oxalyl chloride/DMF (catalytic) before adding amine.[1] |
| Product Instability | Avoid aqueous acidic workups if the product is a ketone. For amides, they are generally stable. | |
| Purification Difficulties | Product is not UV active (if amine is aliphatic).[1] | Use ELSD (Evaporative Light Scattering Detector) or stain with PMA/Hanessian’s stain.[1] The |
| Solubility | THP ring is polar.[3] | If the product is too water-soluble, use DCM/iPrOH (3:1) for extraction or salt out the aqueous layer.[1] |
References
-
Decarboxylative Fluorination/Cross-Coupling
-
General Photoredox Protocols for Fluoroacids
-
T3P Coupling Reagent Utility
-
Compound Data (PubChem)
Sources
- 1. Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1) | C6H4F9NO6 | CID 154735201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]
Scale-up synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,2-Difluoro-2-(oxan-4-yl)acetic acid is a valuable building block in medicinal chemistry, incorporating the bioisosterically significant difluoroacetic acid motif with a saturated heterocyclic oxane ring. This combination can enhance metabolic stability, modulate physicochemical properties, and provide a key vector for molecular scaffolding. This document provides a comprehensive, in-depth guide for the multi-gram scale synthesis of this compound. We present a robust, four-step synthetic pathway commencing with a zinc-mediated Reformatsky reaction, followed by dehydration, catalytic hydrogenation, and final saponification. The causality behind critical experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are thoroughly discussed to ensure reliable and scalable production.
Introduction and Synthetic Strategy
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (CF₂) is particularly noteworthy as a bioisostere for hydroxyl, thiol, or carbonyl groups, capable of altering lipophilicity, pKa, and metabolic stability. The target molecule, 2,2-Difluoro-2-(oxan-4-yl)acetic acid, couples this critical functional group with an oxane (tetrahydropyran) ring, a prevalent scaffold in numerous bioactive compounds.
Directly forging the C-C bond between the difluoroacetate unit and the C4 position of the oxane ring is synthetically challenging. Therefore, a more practical and scalable approach is warranted. This guide details a four-step synthesis that leverages well-established, high-yielding transformations suitable for scale-up.
The chosen strategy is as follows:
-
Reformatsky Reaction: Formation of a tertiary alcohol by reacting oxan-4-one with the zinc enolate of ethyl bromodifluoroacetate. The Reformatsky reaction is chosen for its operational simplicity and tolerance of ester functionalities, which is not the case with more reactive organometallics like Grignard reagents.[1][2]
-
Dehydration: Elimination of the tertiary hydroxyl group using a dehydrating agent to introduce an endocyclic double bond.
-
Catalytic Hydrogenation: Stereospecific reduction of the double bond to yield the saturated oxane ring.
-
Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.
// Nodes A [label="Oxan-4-one\n+ Ethyl Bromodifluoroacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 2,2-difluoro-2-\n(4-hydroxyoxan-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 2,2-difluoro-2-\n(3,6-dihydro-2H-pyran-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 2,2-difluoro-2-\n(oxan-4-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="2,2-Difluoro-2-(oxan-4-yl)acetic acid\n(Final Product)", fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853"];
// Edges with labels A -> B [label=" Step 1: Reformatsky Rxn\n (Zn, THF)", fontcolor="#4285F4", color="#4285F4"]; B -> C [label=" Step 2: Dehydration\n (POCl₃, Pyridine)", fontcolor="#4285F4", color="#4285F4"]; C -> D [label=" Step 3: Hydrogenation\n (H₂, Pd/C)", fontcolor="#4285F4", color="#4285F4"]; D -> E [label=" Step 4: Saponification\n (LiOH, then H⁺)", fontcolor="#4285F4", color="#4285F4"]; } } Caption: Overall 4-step synthetic pathway for 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Safety Precautions
Before proceeding, a thorough risk assessment is mandatory. Key hazards are summarized below.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| Ethyl Bromodifluoroacetate | 667-27-6 | Flammable liquid, fatal if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage. Lachrymator. | Work exclusively in a certified chemical fume hood. Wear flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or butyl rubber gloves.[3] Ground all equipment to prevent static discharge.[4] |
| Zinc Dust | 7440-66-6 | Flammable solid, may spontaneously ignite in air. | Handle under an inert atmosphere (N₂ or Ar). Avoid contact with water and moisture. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Toxic, causes severe skin burns and eye damage, reacts violently with water. | Handle in a chemical fume hood with appropriate personal protective equipment (PPE). Add dropwise to cooled solutions. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Pyrophoric when dry or spent. | Do not allow the catalyst to dry. Handle as a wet paste. Filter under a nitrogen blanket. |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate
This step utilizes the Reformatsky reaction, where zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent.[2] This reagent then adds to the carbonyl of oxan-4-one.
Materials and Equipment
-
Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a nitrogen inlet.
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic)
-
Oxan-4-one
-
Ethyl bromodifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (2 M)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol (100 g Scale)
-
Zinc Activation: To the 2 L flask under a nitrogen atmosphere, add zinc dust (78.5 g, 1.2 mol, 1.5 equiv). Add anhydrous THF (500 mL) and a single crystal of iodine. Stir the mixture until the brown color of the iodine disappears. This process removes the passivating zinc oxide layer, which is crucial for initiating the reaction.[5]
-
Reaction Initiation: Add approximately 10% of the ethyl bromodifluoroacetate (16.2 mL, 0.12 mol) to the activated zinc suspension. The mixture may need gentle warming to initiate the reaction, which is indicated by a gentle reflux and the formation of a gray, cloudy suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of oxan-4-one (80.0 g, 0.8 mol, 1.0 equiv) and the remaining ethyl bromodifluoroacetate (146.2 mL, 1.08 mol, 1.35 equiv) in anhydrous THF (400 mL).
-
Reaction Execution: Once the reaction has initiated, add the solution from the dropping funnel dropwise to the flask at a rate that maintains a gentle reflux. The exothermicity of the reaction must be carefully controlled. If the reflux becomes too vigorous, slow the addition rate and apply external cooling with a water bath. Total addition time should be approximately 2-3 hours.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at reflux for an additional 1 hour to ensure full consumption of the starting material. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (500 mL), followed by 2 M HCl (250 mL) until all zinc salts have dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product can often be used in the next step without further purification.
-
Expected Yield: ~85-95%
-
Characterization: The product can be confirmed by ¹H NMR, which should show the disappearance of the ketone proton signals and the appearance of a singlet for the tertiary alcohol proton.
Step 2: Dehydration to Ethyl 2,2-difluoro-2-(3,6-dihydro-2H-pyran-4-yl)acetate
The tertiary alcohol is eliminated to form an alkene. A common and effective method for this transformation on a large scale is the use of phosphorus oxychloride in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl generated.
Materials and Equipment
-
Three-neck round-bottom flask (2 L) with mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Crude Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate
-
Anhydrous Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Protocol
-
Reaction Setup: Dissolve the crude alcohol from Step 1 (assuming ~170 g, 0.76 mol) in anhydrous pyridine (800 mL) in the 2 L flask. Cool the solution to 0 °C in an ice-salt bath.
-
Reagent Addition: Add phosphorus oxychloride (85 mL, 0.91 mol, 1.2 equiv) dropwise via the dropping funnel over 1.5 hours, ensuring the internal temperature does not exceed 5 °C. A thick precipitate will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Very slowly and cautiously, quench the reaction by adding ice-cold water (500 mL). This step is highly exothermic.
-
Extraction and Purification: Extract the mixture with DCM (3 x 500 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to yield a clear oil.
-
Expected Yield: ~70-80%
Step 3: Catalytic Hydrogenation to Ethyl 2,2-difluoro-2-(oxan-4-yl)acetate
The double bond is reduced using catalytic hydrogenation. This method is highly efficient and clean, typically providing the saturated product in high yield.
Materials and Equipment
-
Parr hydrogenator or similar high-pressure reaction vessel.
-
Ethyl 2,2-difluoro-2-(3,6-dihydro-2H-pyran-4-yl)acetate
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Ethanol (EtOH) or Ethyl Acetate
-
Celite®
Protocol
-
Vessel Charging: In the hydrogenation vessel, dissolve the alkene from Step 2 (e.g., 120 g, 0.58 mol) in ethanol (600 mL).
-
Catalyst Addition: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (6.0 g, 5 wt%). Caution: The catalyst is pyrophoric and must not be allowed to dry.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully with water.
-
Purification: Rinse the filter pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to give the product as a clear oil. This product is usually of high purity and can be used directly in the next step.
-
Expected Yield: >95%
Step 4: Saponification to 2,2-Difluoro-2-(oxan-4-yl)acetic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a base like lithium hydroxide, followed by an acidic workup.
Materials and Equipment
-
Round-bottom flask (2 L)
-
Ethyl 2,2-difluoro-2-(oxan-4-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (3 M)
-
Ethyl Acetate
Protocol
-
Reaction Setup: Dissolve the ester from Step 3 (e.g., 120 g, 0.58 mol) in a mixture of THF (600 mL) and water (300 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (36.5 g, 0.87 mol, 1.5 equiv) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Cool the remaining aqueous solution to 0 °C and acidify to pH 1-2 by the slow addition of 3 M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 400 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid.
-
Expected Yield: ~90-98%
// Nodes for the workflow Start [label="Start:\nActivate Zinc", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Combine Oxan-4-one and\nEt-Bromodifluoroacetate in THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nwith small aliquot of haloester", fillcolor="#FBBC05", fontcolor="#202124"]; MainReaction [label="Dropwise Addition\n(Maintain Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Completion [label="Stir at Reflux (1h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Cool to 0°C\nQuench with aq. NH₄Cl / HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Ethyl Acetate\nDry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Crude Product:\nEthyl 2,2-difluoro-2-\n(4-hydroxyoxan-4-yl)acetate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Initiate [color="#5F6368"]; AddReagents -> MainReaction [color="#5F6368"]; Initiate -> MainReaction [color="#5F6368"]; MainReaction -> Completion [color="#5F6368"]; Completion -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> End [color="#5F6368"]; } } Caption: Experimental workflow for the Step 1 Reformatsky reaction.
Summary and Conclusion
This application note details a reliable and scalable four-step synthesis for producing 2,2-Difluoro-2-(oxan-4-yl)acetic acid on a multi-gram scale. By employing well-understood and robust chemical transformations—the Reformatsky reaction, classical dehydration, catalytic hydrogenation, and saponification—this protocol provides a clear pathway for researchers and drug development professionals to access this important fluorinated building block. The detailed procedural steps, coupled with explanations for critical process parameters and safety considerations, are designed to facilitate successful implementation and further process optimization.
References
-
Synquest Labs. Ethyl bromodifluoroacetate Safety Data Sheet.
-
Fisher Scientific. (2021). Ethyl bromodifluoroacetate SAFETY DATA SHEET.
-
Pfaltz & Bauer. Ethyl bromodifluoroacetate 98% SAFETY DATA SHEET.
-
ChemicalBook. Difluoroacetic acid synthesis.
-
Thermo Fisher Scientific. (2021). Ethyl bromodifluoroacetate SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025). Ethyl bromodifluoroacetate SAFETY DATA SHEET.
-
Coe, P. L., & Sellars, A. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 9, 1075–1111.
-
Lin, M., & Li, Z. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 9(19), 6643-6645.
-
Solvay S.A. (2015). Process for the preparation of difluoroacetic acid. US Patent US8933268B2.
-
Crawford, J. W. C., & Wallsgrove, E. R. (1950). Production of fluoroacetic acids. US Patent US2506068A.
-
Ameduri, B., & Boutevin, B. (2015). Method for preparing difluoroacetic acid. US Patent US9120740B2.
-
PubChem. Trifluoroacetic acid. National Center for Biotechnology Information.
-
TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks.
-
Wikipedia. Difluoroacetic acid.
-
Organic Chemistry Portal. Reformatsky Reaction.
-
PubChem. Fluoroacetic acid. National Center for Biotechnology Information.
-
Wikipedia. Reformatsky reaction.
-
Thermo Fisher Scientific. Reformatsky Reaction.
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives.
-
PubChem. 2,2-difluoro-2-(oxan-4-yl)acetic acid. National Center for Biotechnology Information.
Sources
Application Note: Safety Profiling and Handling Protocols for 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Executive Summary
2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS: 1048963-34-3), also known as Difluoro(tetrahydro-2H-pyran-4-yl)acetic acid, is a specialized fluorinated building block used in medicinal chemistry to introduce metabolically stable, lipophilic motifs into drug candidates.[1]
Critical Safety Notice: As a specialized intermediate, specific in vivo toxicological data (e.g., LD50, Ames) is currently unavailable in the public domain. Therefore, safety protocols must be derived via read-across methodology from structurally related alpha,alpha-difluoro acids (e.g., Difluoroacetic acid).[1]
Core Hazard: The compound is a strong acid (predicted pKa ~1.5–2.0) and must be treated as Corrosive (Skin Corr.[2] 1B) . There is a theoretical risk of nephrotoxicity upon systemic exposure due to potential metabolic release of inorganic fluoride or difluoroacetate residues.[3]
Part 1: Physicochemical & Hazard Identification
Chemical Identity & Properties
| Property | Data | Note |
| IUPAC Name | 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |
| CAS Number | 1048963-34-3 | Primary identifier |
| Formula | C7H10F2O3 | |
| M.W. | 180.15 g/mol | |
| Appearance | White to off-white solid / Low-melting solid | Hygroscopic nature likely |
| Predicted pKa | 1.3 – 1.8 | Significantly more acidic than acetic acid (4.[1][4][5]76) due to α-fluorines |
| Solubility | Soluble in DMSO, Methanol, DCM |
GHS Hazard Classification (Derived)
Based on the functional group analysis (α,α-difluoro carboxylic acid):
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (Category 1B).
-
H302: Harmful if swallowed (Predicted based on DFA toxicity).
-
H335: May cause respiratory irritation.
Toxicological Read-Across (Mechanism of Toxicity)
Since specific data is absent, we apply Structure-Activity Relationship (SAR) logic:
-
Local Corrosivity: The electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity. Direct contact causes immediate protein denaturation and necrosis.
-
Systemic Nephrotoxicity (Risk): Structurally similar Difluoroacetic acid (DFA) has been linked to nephrotoxicity in rats.[9] If the molecule undergoes metabolic cleavage releasing DFA or inorganic fluoride, renal proximal tubular damage is a potential outcome.[9]
-
Metabolic Stability: The tetrahydropyran (oxan) ring is generally robust, often used to improve metabolic stability. However, the C-F bond stability is critical; if metabolized, it does not form toxic fluoroacetate (which requires a monofluoro group), but the difluoro-metabolites can still perturb pyruvate handling.[1]
Part 2: Safe Handling & Storage Protocols
Engineering Controls
-
Primary: All handling must occur within a certified Chemical Fume Hood .
-
Secondary: Local exhaust ventilation is required if heating the compound (e.g., reflux).
-
Glassware: Use borosilicate glass. Avoid metal spatulas if moisture is present (corrosion risk).
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Silver Shield / 4H (Laminate) or Double Nitrile (min 0.11mm) | Fluorinated acids can permeate standard latex rapidly.[1] |
| Eyes | Chemical Splash Goggles + Face Shield | Risk of irreversible corneal damage from acidic vapors/dust. |
| Body | Lab coat (buttoned) + Chemical Apron | Prevent fabric penetration. |
| Respiratory | NIOSH N95 (if solid) or ABEK1 (if in solution/heated) | Only if fume hood is compromised (Emergency).[1] |
Storage & Stability[1]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Nitrogen/Argon). The compound is likely hygroscopic ; moisture absorption increases corrosivity.
-
Incompatibilities: Strong bases, oxidizing agents, active metals (Li, Na, Mg).[1]
Part 3: Experimental Protocols
Protocol A: Safe Synthesis Integration & Quenching
Objective: To safely utilize the reagent in an amidation or esterification reaction and neutralize residues.
Materials:
Workflow:
-
Preparation: Weigh the acid in a fume hood. If the solid is clumpy (hygroscopic), do not crush vigorously to avoid dust generation.[1]
-
Reaction: Add the acid to the reaction vessel before adding coupling agents (e.g., HATU, EDC).
-
Quenching (Critical Step):
-
Caution: Direct addition of base releases
gas rapidly due to the high acidity. -
Cool the reaction mixture to 0°C.
-
Add Sat.
dropwise with vigorous stirring. -
Monitor pH until neutral (pH 7).
-
-
Disposal: The aqueous layer contains difluoroacetate salts. Do not mix with acid waste (potential HF-like vapor generation, though less likely than with reactive fluorides).[1] Dispose of as Halogenated Organic Waste .
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Since specific toxicity data is missing, this protocol enables the user to determine the
1. Cell Seeding:
-
Seed target cells (e.g., HEK293 or HepG2) in 96-well plates at 5,000–10,000 cells/well.[1]
-
Incubate for 24h at 37°C, 5%
.
2. Compound Preparation:
-
Stock Solution: Dissolve 2,2-Difluoro-2-(oxan-4-yl)acetic acid in 100% DMSO to 100 mM.
-
Note: Verify pH of the media after addition. The strong acidity may shift media pH (yellowing phenol red) at high concentrations, causing false toxicity. Buffer with HEPES (25mM) if necessary.
3. Treatment:
-
Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
-
Treat cells for 48h.
4. Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
5. Data Validity Check:
-
If
< 10 µM, verify if the effect is due to pH shift (check media color) or true cytotoxicity.[1]
Part 4: Visualization of Safety Logic
Figure 1: Safety Assessment & Handling Workflow
This flowchart guides the researcher from procurement to disposal, emphasizing the "Unknown Toxicity" decision path.
Caption: Figure 1. Decision logic for handling fluorinated intermediates with limited specific toxicity data.
Figure 2: Structural Reactivity & Hazard Logic
This diagram explains why the compound is hazardous based on its chemical structure.
Caption: Figure 2. Structural Activity Relationship (SAR) mapping chemical features to specific safety hazards.
References
-
Hoffman, B. M., et al. (2002).[9] "Nephrotoxicity of Chlorofluoroacetic Acid in Rats." Toxicological Sciences, 70(2), 294–301.[1] (Provides read-across data for difluoroacetic acid nephrotoxicity). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Difluoroacetic acid. (Used for hazard classification read-across).[1] Retrieved from [Link][1]
-
PubChem. (2023). Compound Summary: 2,2-Difluoro-2-(tetrahydro-2H-pyran-4-yl)acetic acid.[1] Retrieved from [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Nephrotoxicity of mercapturic acids of three structurally related 2,2-difluoroethylenes in the rat. Indications for different bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoro-2-(oxan-4-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemical-label.com [chemical-label.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Welcome to the technical support center for the purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this polar, fluorinated carboxylic acid.
Introduction
2,2-Difluoro-2-(oxan-4-yl)acetic acid is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its unique structure, featuring a difluoroacetic acid moiety attached to a tetrahydropyran ring, imparts specific physicochemical properties that can present challenges during purification. This guide provides a structured approach to overcoming these challenges, focusing on the principles behind the recommended techniques to empower you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 2,2-Difluoro-2-(oxan-4-yl)acetic acid?
The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of 2,2-Difluoro-2-(oxan-4-yl)acetic acid that I should be aware of during purification?
Understanding the fundamental properties of your compound is crucial for developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₃ | [1] |
| Molecular Weight | 180.15 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred |
| Polarity | High, due to the carboxylic acid and ether functionalities | Inferred |
| Acidity | Acidic, due to the carboxylic acid group | Inferred |
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purification, especially for larger quantities, as it can be highly effective at removing minor impurities.[2][3]
Q3: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] Given the polar nature of 2,2-Difluoro-2-(oxan-4-yl)acetic acid, consider the following solvent systems. It is recommended to test these on a small scale first.
| Solvent System | Rationale |
| Water | The high polarity of water may make it a suitable solvent, especially for removing non-polar impurities. |
| Ethyl acetate / Hexanes | Dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Isopropanol / Water | Similar to the ethyl acetate/hexanes system, this protic/polar aprotic mixture can be effective. |
| Toluene | While less polar, heating may provide sufficient solubility, and it can be effective at excluding more polar impurities upon cooling. |
| Dilute Acetic Acid | For acidic compounds, recrystallization from a non-volatile acid like acetic acid can sometimes be effective, followed by washing the crystals with a more volatile solvent to aid in drying.[4] |
Q4: My compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system or if the cooling is too rapid.
-
Solution 1: Reduce the cooling rate. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Solution 2: Use a more dilute solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Solution 3: Change the solvent system. The initial solvent may be too good of a solvent. Try a solvent system in which the compound is less soluble.
Q5: No crystals are forming even after the solution has cooled. What are the next steps?
-
Induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities. Due to the high polarity of 2,2-Difluoro-2-(oxan-4-yl)acetic acid, special considerations are necessary.
Q6: My compound is streaking badly on the TLC plate and I expect it will do the same on a column. How can I get clean separation?
Streaking of acidic compounds on silica gel is common due to interactions with the stationary phase.
-
Solution: Add an acidic modifier to your mobile phase. Including a small amount (0.5-2%) of acetic acid or formic acid in your eluent will protonate your carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.[5] Always perform a TLC analysis with the modified solvent system to confirm improved separation before running the column.
Q7: My compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
This indicates that a more polar mobile phase is required.
-
Solution 1: Introduce a more polar solvent. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase it.[6] Remember to add your acidic modifier to this system as well.
-
Solution 2: Consider reversed-phase chromatography. If your compound is still too polar for normal-phase silica, reversed-phase chromatography (using a C18-functionalized silica) may be a better option. In this case, you would use a polar mobile phase (like water and acetonitrile or methanol) and your compound would elute later than non-polar impurities.
Q8: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my alternatives?
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Confirmation: Spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots. This can indicate on-plate decomposition.
-
Solution 1: Deactivate the silica gel. You can pre-treat your silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%), followed by flushing with your neutral mobile phase before loading your compound. However, for an acidic compound, this may not be ideal. A better approach for acids is to ensure the mobile phase is acidified.
-
Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase flash chromatography.
Workflow for Flash Chromatography Troubleshooting
Caption: Decision workflow for optimizing flash chromatography conditions.
Troubleshooting Guide: Preparative HPLC
For achieving the highest purity, reversed-phase preparative HPLC is the method of choice.
Q9: What are the recommended starting conditions for preparative HPLC purification?
-
Column: A C18 stationary phase is the most common choice for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Mobile Phase A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA
-
-
Modifier: The acidic modifier is crucial for good peak shape. Formic acid is often preferred as it is more easily removed during solvent evaporation compared to TFA. Difluoroacetic acid itself has been shown to be an effective mobile phase modifier for LC-MS analysis of small molecules, providing good peak shapes.[7]
Q10: My recovery from preparative HPLC is low. What could be the cause?
-
Poor Solubility: Ensure your crude sample is fully dissolved before injection. You may need to dissolve it in a solvent with a higher organic content or a small amount of DMSO.
-
Irreversible Binding: While less common on modern columns, some very "sticky" compounds can bind irreversibly. Ensure your mobile phase is adequately eluting all components.
-
Compound Instability: The acidic conditions of the mobile phase could potentially cause degradation over long run times. Try to minimize the time the compound spends in the acidic mobile phase.
Purity Assessment
Q11: How should I assess the purity of my final product?
A combination of methods should be used to confirm the purity and identity of your 2,2-Difluoro-2-(oxan-4-yl)acetic acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of your compound and can be used to assess purity by integrating the peak area of your product versus impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
This guide provides a comprehensive framework for troubleshooting the purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. By understanding the principles behind each technique and systematically addressing the challenges, you can achieve your desired purity with greater efficiency and success.
References
-
Organic Syntheses Procedure. (n.d.). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Retrieved from [Link]
-
RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]
-
Organic Syntheses Procedure. (2005). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Org. Synth. 2005, 82, 80. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-difluoro-2-(oxan-4-yl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
-
Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Retrieved from [Link]
Sources
- 1. PubChemLite - 2,2-difluoro-2-(oxan-4-yl)acetic acid (C7H10F2O3) [pubchemlite.lcsb.uni.lu]
- 2. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. waters.com [waters.com]
Stability and degradation of 2,2-Difluoro-2-(oxan-4-yl)acetic acid under different conditions
Status: Operational Ticket ID: TCH-DFA-OX4 Subject: Stability Profile, Degradation Pathways, and Troubleshooting Guide CAS Registry Number: 1132663-67-2 (Generic analog reference)
Executive Technical Summary
2,2-Difluoro-2-(oxan-4-yl)acetic acid is a specialized fluorinated building block used primarily in medicinal chemistry to introduce lipophilic, metabolically stable spacers. Its chemical behavior is dominated by two competing functional motifs:
-
The
-Difluoro Carboxylic Acid: The electron-withdrawing fluorine atoms significantly increase acidity (pKa 1.2–1.8) compared to non-fluorinated analogs, altering its reactivity in coupling and extraction protocols. -
The Oxanyl (Tetrahydropyran) Ring: While generally robust, this ether linkage introduces susceptibility to oxidative degradation and specific Lewis acid-mediated cleavage.
This guide addresses the three most common failure modes: hygroscopic degradation , thermal decarboxylation , and amide coupling stalling .
Storage & Physical Stability
Q: My solid sample has turned into a sticky gum or oil. Is it degraded?
A: Likely no , but it is compromised by moisture.
-
Diagnosis:
-difluoro acids are highly hygroscopic due to their low pKa. They readily absorb atmospheric water, forming hydrates or simply dissolving in absorbed moisture. -
Risk: Water acts as a nucleophile in subsequent activation steps, quenching coupling reagents (e.g., HATU, EDC) and lowering yields.
-
Recovery Protocol:
-
Dissolve the gum in chemically dry Dichloromethane (DCM).
-
Add anhydrous
and stir for 15 minutes. -
Filter and concentrate in vacuo.
-
Critical Step: Azeotrope with toluene (
) on a rotavap to remove trace water. -
Store in a desiccator at 4°C.
-
Q: Can I store this compound in methanol or ethanol?
A: Avoid long-term storage in alcohols.
-
Reasoning: The electron-withdrawing effect of the
group activates the carbonyl carbon. While spontaneous esterification is slow at room temperature, acid-catalyzed equilibrium (Fisher esterification) can occur over months if the material is slightly acidic and wet.
Reaction Stability: The Decarboxylation Trap
Q: I see loss of the carboxylic acid peak in NMR after heating in DMSO. What happened?
A: You likely triggered thermal decarboxylation .
-
Mechanism: The
group stabilizes the intermediate carbanion/radical formed after loss. This process is accelerated by:-
High Heat (>100°C): Provides activation energy.
-
Dipolar Aprotic Solvents (DMSO, DMF, DMA): These solvate the cation, leaving the carboxylate "naked" and more reactive, while also stabilizing the transition state for
extrusion. -
Transition Metals: Trace Cu or Ag can catalyze this process.
-
Visualizing the Risk Pathway
Figure 1: Decision tree for assessing decarboxylation risk based on solvent and temperature conditions.
Synthesis Troubleshooting: Amide Coupling
Q: Standard EDC/NHS coupling failed. Why?
A: The acidity of the
Q: What is the recommended protocol for difficult couplings?
A: Switch to HATU or generate the Acid Fluoride in situ.
Protocol A: HATU Activation (Preferred)
-
Stoichiometry: Acid (1.0 eq) : HATU (1.1 eq) : DIPEA (3.0 eq).
-
Solvent: DMF or NMP (Anhydrous).
-
Sequence:
-
Note: If the reaction turns dark black/brown immediately, verify amine purity; however, slight darkening is normal for HATU.
Protocol B: Acid Fluoride (The "Sledgehammer" Method)
If HATU fails, the acid fluoride intermediate is more stable to sterics than the OBt ester but highly reactive toward amines.
-
Reagent: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Mechanism: Converts R-CF2-COOH
R-CF2-COF. The COF species is an excellent electrophile for weak amines.
Analytical Artifacts
Q: The 13C NMR spectrum has "missing" or split peaks. Is the material impure?
A: Likely no . This is C-F Coupling .
-
Explanation: The fluorine atoms split the carbon signals.
-
Carbonyl Carbon: Triplet (
). -
Alpha Carbon (
): Triplet ( ). This peak is often very broad and low intensity, sometimes disappearing into the baseline noise if the scan count is low. -
Beta Carbon (Oxanyl C4): Triplet (
).
-
Q: 19F NMR shows two peaks, but I expect one signal.
A: Check for Rotamers or Hydrates .
-
If the peaks coalesce upon heating the NMR tube to 50°C, they are rotamers (common if amide bonds are present).
-
If the shift difference is significant (>5 ppm), check for the "hydrate" form (gem-diol) which can exist in equilibrium in wet DMSO.
Chemical Compatibility Matrix
| Reagent Class | Compatibility | Notes |
| Strong Bases (NaOH, KOH) | High | Stable as the carboxylate salt. |
| Strong Acids (HCl, H2SO4) | Medium | Stable at RT. Prolonged heating in strong acid may open the oxanyl ring (ether cleavage). |
| Lewis Acids (BBr3, AlCl3) | Low | AVOID. Will cleave the oxanyl ether linkage. |
| Oxidants (KMnO4, Jones) | Medium | The ether ring is susceptible to oxidation at the |
| Reducing Agents (LiAlH4) | High | Reduces acid to alcohol. |
References
-
Decarboxylation Mechanisms
-
Tetrahydropyran Stability
-
Kobayashi, S., Tamura, T. "Potential Degradation of 4-Methyltetrahydropyran under Oxidation Conditions."[5] Chem. Asian J.[5] (2019).[5][6] (Details oxidative risks of THP rings).
-
Huber, G. W., et al. "Catalytic production of tetrahydropyran (THP)... resistant to ring opening polymerization under strongly acidic conditions."[7] Green Chemistry. (Comparative stability vs THF).
-
-
Amide Coupling of Fluorinated Acids
-
Ulven, T., et al. "Acyl Fluorides in Sterically Hindered Amide Coupling."[8] RSC Advances. (Protocol for using TFFH/Acid Fluorides).
-
-
pKa Data
-
"Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu. (Establishes low pKa range for
-EWG substituted acids).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. amphoteros.com [amphoteros.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
Troubleshooting failed reactions involving 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Welcome to the technical support center for 2,2-Difluoro-2-(oxan-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile fluorinated building block. Our goal is to equip you with the knowledge to overcome common challenges and ensure the success of your synthetic endeavors.
Understanding the Unique Reactivity of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
2,2-Difluoro-2-(oxan-4-yl)acetic acid presents a unique combination of chemical properties that can influence its reactivity. The presence of two fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid due to their strong electron-withdrawing inductive effect.[1][2] This enhanced acidity can be advantageous for certain reactions but may also lead to unexpected side reactions if not properly managed. Additionally, the bulky oxane ring can introduce steric hindrance around the reaction center, potentially slowing down reaction rates and requiring carefully optimized conditions.[3] The oxane (tetrahydropyran) ring itself is generally stable, particularly under basic and neutral conditions, but can be susceptible to ring-opening under strongly acidic conditions, a factor to consider when choosing reaction parameters.[1][2][4]
Troubleshooting Guide: Common Failed Reactions
This section addresses specific issues you may encounter during amidation and esterification reactions with 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Amidation Reactions
Amide bond formation is a cornerstone of drug discovery. However, the unique properties of 2,2-Difluoro-2-(oxan-4-yl)acetic acid can sometimes lead to challenges such as low yield, incomplete conversion, or the formation of side products.
Question 1: My amidation reaction with a primary/secondary amine is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in amidation reactions with this substrate can stem from several factors, primarily related to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
Causality Behind Experimental Choices:
-
Carboxylic Acid Activation: The increased acidity of the difluoroacetic acid derivative does not eliminate the need for an effective activating agent to form a highly electrophilic intermediate that can be readily attacked by the amine.
-
Steric Hindrance: The oxane moiety can sterically encumber the carboxylic acid, making it difficult for the amine to approach. This is particularly problematic with bulky amines.[3][5]
-
Base Selection: An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine salt, ensuring the nucleophilicity of the amine.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low amidation yield.
Recommended Protocols & Optimization Strategies:
| Parameter | Recommendation for Primary Amines | Recommendation for Secondary/Hindered Amines | Rationale |
| Coupling Reagent | EDC/HOBt or HATU[6][7] | HATU, HCTU, or PyBOP[5][8] | More potent activating agents are needed to overcome steric hindrance.[8] |
| Base | DIPEA or N-Methylmorpholine (NMM) | DIPEA or 2,4,6-Collidine | Non-nucleophilic bases are essential to avoid side reactions. Collidine is useful for particularly hindered cases. |
| Solvent | DMF or DCM[3] | DMF or NMP[9] | Polar aprotic solvents are generally effective. NMP can improve solubility and reaction rates.[9] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Increased temperature can help overcome the activation energy barrier for hindered substrates.[9] |
| Equivalents | Acid (1.0), Amine (1.1), Coupling Reagent (1.2), Base (2.0) | Acid (1.0), Amine (1.2), Coupling Reagent (1.5), Base (3.0) | A slight excess of the amine and coupling reagents can drive the reaction to completion. |
Step-by-Step Protocol (HATU Coupling):
-
Dissolve 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1-1.2 equiv) and DIPEA (2.0-3.0 equiv) to the solution.
-
In a separate flask, dissolve HATU (1.2-1.5 equiv) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid/amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am observing a significant amount of a byproduct that appears to be the result of decarboxylation. Why is this happening and how can I prevent it?
Answer:
α,α-Difluoroarylacetic acids are known to be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts.[11][12][13] While the alkyl nature of the oxane substituent may lessen this tendency compared to aryl derivatives, it remains a potential side reaction.
Mechanism of Decarboxylation:
Caption: Simplified decarboxylation pathway of an α,α-difluoro carboxylic acid.
Preventative Measures:
-
Avoid High Temperatures: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many coupling reactions, room temperature is sufficient.
-
Choose the Right Coupling Reagent: Some coupling reagents and conditions are more prone to inducing decarboxylation. Standard carbodiimide or phosphonium/uronium-based reagents are generally safe choices.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that may favor decarboxylation.
Esterification Reactions
The formation of esters from 2,2-Difluoro-2-(oxan-4-yl)acetic acid can also be challenging due to steric hindrance and the potential for acid-catalyzed side reactions.
Question 3: My Fischer esterification with a primary alcohol is giving a low yield. What can I do to improve it?
Answer:
Fischer esterification is an equilibrium-driven process.[14] To achieve a high yield, the equilibrium must be shifted towards the product side.
Strategies for Driving the Equilibrium:
-
Use a Large Excess of the Alcohol: Using the alcohol as the solvent is a common and effective strategy to drive the reaction forward.[15]
-
Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Choice of Acid Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.
Question 4: I am trying to esterify with a secondary or tertiary alcohol and the reaction is not proceeding. What method should I use?
Answer:
Fischer esterification is generally not suitable for sterically hindered alcohols.[16] For these substrates, a coupling-reagent-mediated approach is necessary.
Recommended Protocol for Hindered Alcohols (Steglich Esterification):
The Steglich esterification utilizes a carbodiimide coupling reagent and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions.[17]
| Parameter | Recommendation | Rationale |
| Coupling Reagent | EDC or DIC | These are effective for activating the carboxylic acid. |
| Catalyst | DMAP (catalytic amount) | DMAP is a highly effective acylation catalyst. |
| Solvent | DCM or THF | Aprotic solvents are preferred. |
| Temperature | 0 °C to Room Temperature | The reaction is typically performed at mild temperatures. |
Step-by-Step Protocol (Steglich Esterification):
-
Dissolve 2,2-Difluoro-2-(oxan-4-yl)acetic acid (1.0 equiv), the hindered alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.5 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the urea byproduct (if using DCC) or wash the reaction mixture with water to remove the urea from EDC.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is the oxane ring in 2,2-Difluoro-2-(oxan-4-yl)acetic acid stable to common reaction conditions?
A1: The tetrahydropyran (oxane) ring is generally robust and stable under neutral and basic conditions.[1] However, it can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.[2][4] When using acid catalysts, it is advisable to use milder conditions and monitor the reaction for any potential byproducts resulting from ring cleavage.
Q2: What is the best way to purify my product after a coupling reaction?
A2: Purification can sometimes be challenging due to the presence of byproducts from the coupling reagents. Standard flash column chromatography on silica gel is typically effective. For reactions run in DMF, washing the organic extract with 5% aqueous LiCl can help to remove residual solvent.[10] If the product is a solid, recrystallization may be a viable purification method.[18]
Q3: Can I use acyl chloride formation to activate the carboxylic acid?
A3: Yes, conversion to the acyl chloride using reagents like oxalyl chloride or thionyl chloride is a viable activation strategy.[19][20] However, these reagents are harsh, and care must be taken to ensure compatibility with other functional groups in your molecule. The resulting acyl chloride is highly reactive and should be used immediately without purification.
Q4: Are there any special safety precautions I should take when working with this compound?
A4: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. While specific toxicity data for this compound is limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.
References
- Benchchem. (n.d.).
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- Polypeptide. (n.d.).
- ResearchGate. (2025, August 7).
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- BOC Sciences. (2024, March 29).
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- Fisher Scientific. (n.d.). Amide Synthesis.
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- The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Reddit. (2022, March 24). amide coupling help : r/Chempros.
- Google Patents. (n.d.).
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- ResearchGate. (n.d.).
- Chemguide. (n.d.).
- The Royal Society of Chemistry. (2014, November 30).
- ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched....
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- PMC. (2012, August 31).
- Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- MDPI. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY.
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Technical Support Center: Recrystallization of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
Welcome to the technical support guide for the purification of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this compound. Our approach is grounded in first principles of physical organic chemistry to empower you to solve challenges logically and effectively.
Section 1: Understanding the Molecule
Before purification, understanding the structural characteristics of 2,2-Difluoro-2-(oxan-4-yl)acetic acid is critical. The molecule's behavior in different solvents is dictated by its three key components:
-
Carboxylic Acid Group (-COOH): A highly polar, protic group capable of strong hydrogen bonding. This imparts solubility in polar protic solvents like water and alcohols.
-
Difluoro-Methylene Group (-CF2-): The two fluorine atoms are strongly electron-withdrawing, increasing the acidity of the carboxylic acid. This group adds polarity but is not a hydrogen bond donor.
-
Oxane Ring (Tetrahydropyran): A cyclic ether, which is a bulky, largely non-polar, and hydrophobic moiety.[1][2] This part of the molecule will favor solubility in less polar organic solvents like ethers, esters, and some hydrocarbons.
The challenge in recrystallizing this compound lies in this "amphipathic" nature—it possesses distinct polar and non-polar regions. This duality makes finding a single ideal solvent difficult and strongly suggests that a mixed-solvent system is the most promising approach for effective purification.[3][4]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best solvent system for recrystallizing 2,2-Difluoro-2-(oxan-4-yl)acetic acid?
Answer: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[5][6] Given the molecule's mixed polarity, a single solvent is unlikely to meet these criteria perfectly. Therefore, a two-solvent (or mixed-solvent) system is recommended. This involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[3][4]
Causality: By dissolving the compound in a minimal amount of hot "good" solvent and then carefully adding the "poor" anti-solvent, you can precisely control the saturation point, forcing the compound to crystallize out of solution as it cools, leaving impurities behind.[7][8]
Recommended Solvent/Anti-Solvent Pairs:
| "Good" Solvent (Soluble) | "Anti-Solvent" (Insoluble) | Rationale & Comments |
| Ethyl Acetate | Hexanes or Heptane | Primary Recommendation. Ethyl acetate effectively dissolves the compound via its ester group and moderate polarity. Hexanes are non-polar and will efficiently precipitate the compound. This is a classic and highly effective combination. |
| Acetone | Water | Acetone is a polar aprotic solvent that will readily dissolve the compound. Water, being highly polar, will act as an anti-solvent for the oxane ring portion. Caution: Acetone has a low boiling point. |
| Isopropanol (IPA) | Water | IPA can dissolve both polar and non-polar components. Adding water reduces the solubility, inducing crystallization. |
| Toluene | Hexanes or Heptane | A good choice if non-polar impurities are the primary concern. Toluene will dissolve the compound at elevated temperatures, and hexanes will force it out of solution upon cooling. |
Experimental Protocol: Solvent System Screening
Before committing to a large-scale recrystallization, screen potential solvent systems on a small scale (~10-20 mg of crude material).
-
Place a small amount of the crude solid into a test tube.
-
Add a few drops of the "good" solvent and warm gently to see if it dissolves. Continue adding dropwise until the solid fully dissolves at an elevated temperature.
-
Add the "anti-solvent" dropwise at the elevated temperature until you observe persistent cloudiness (turbidity).[3]
-
Add one or two drops of the "good" solvent to redissolve the solid and achieve a clear, saturated solution.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best system will produce well-defined crystals with minimal material left in the mother liquor.
Section 3: Troubleshooting Guide
Problem 1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of the solute at the point of saturation. Oils tend to trap impurities, defeating the purpose of recrystallization.[9][10]
Root Causes & Solutions:
-
Cause A: The solution is too saturated, or cooling is too rapid. The compound is crashing out of solution at a temperature where it is still molten.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the "good" solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
-
-
Cause B: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Choose a different solvent system with a lower boiling point. For example, if you are using Toluene (BP: 111 °C) and the compound oils out, switch to a system like Ethyl Acetate/Hexanes (Ethyl Acetate BP: 77 °C).
-
-
Cause C: High levels of impurities are depressing the melting point. A significant amount of impurity can create a eutectic mixture with a lower melting point than the pure compound.
-
Solution: If slow cooling and solvent adjustment fail, the crude material may need pre-purification. Consider passing a sample through a short plug of silica gel to remove gross impurities before attempting recrystallization again.
-
Problem 2: No crystals are forming, even after cooling in an ice bath. What are my next steps?
Answer: The failure of crystals to form usually indicates that the solution is not sufficiently saturated.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
-
Reduce Solvent Volume: The most common cause is using too much solvent.[11] Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again.
-
Induce Crystallization (Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic glass fragments can provide a surface for crystal nucleation to begin.[11]
-
Seeding: If you have a small crystal of pure material, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[11]
-
-
Drastic Cooling: If slow cooling fails, sometimes a "shock" cooling in a dry ice/acetone bath can induce precipitation. Note that this may result in smaller, less pure crystals, but it can recover the material.
-
Re-evaluate: If none of these methods work, your chosen solvent system may be inappropriate. The compound might be too soluble even at low temperatures. Re-screen for a better solvent/anti-solvent pair.
Problem 3: My final yield is very low. How can I improve it?
Answer: Low yield can result from several factors during the recrystallization process.
Potential Causes & Optimization Strategies:
-
Using too much solvent: This is the most frequent cause of low yield, as a significant portion of your compound remains dissolved in the mother liquor.[12]
-
Optimization: Use the minimum amount of hot solvent required to fully dissolve the compound. Work towards a saturated solution from the start.
-
-
Cooling period is too short: If the solution is not cooled thoroughly, more product will remain dissolved.
-
Optimization: Ensure the solution is cooled to room temperature slowly before moving to an ice bath. Leave it in the ice bath for at least 20-30 minutes to maximize crystal precipitation.
-
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.
-
Optimization: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent (solvent only, not the mixture) before filtering to ensure the compound stays in solution. After filtration, boil off this excess solvent before cooling.[10]
-
-
Washing crystals with the wrong solvent: Washing the collected crystals with the "good" solvent will redissolve your product.
-
Optimization: Always wash the crystals with a small amount of ice-cold anti-solvent or the ice-cold recrystallization solvent mixture.[7]
-
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
ResearchGate. (2025). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). Retrieved from [Link]
-
Chemsrc. (2025). Tetrahydropyran. Retrieved from [Link]
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Validation & Comparative
Optimizing Acidic Pharmacophores: A Comparative SAR Guide to 2,2-Difluoro-2-(oxan-4-yl)acetic Acid Analogs
Executive Summary
In modern medicinal chemistry, the modulation of carboxylic acid pharmacophores is a critical step in Lead Optimization (LO). This guide analyzes 2,2-Difluoro-2-(oxan-4-yl)acetic acid , a specialized fragment that bridges the gap between metabolic stability, acidity (pKa), and lipophilicity (LogD).
This moiety is often deployed when a standard carboxylic acid suffers from rapid
Comparative SAR Landscape
The selection of an acidic tail is rarely arbitrary. It requires balancing three competing vectors: Acidity (pKa) , Lipophilicity (LogD) , and Metabolic Stability (
The Analogs Under Review
We compare three distinct structural motifs used to present a carboxylic acid:
-
The Product: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (The "Difluoro-Oxane" motif).[1]
-
Alternative A: 2-(Oxan-4-yl)acetic acid (The non-fluorinated parent).
-
Alternative B: 2,2-Difluoro-2-(cyclohexyl)acetic acid (The carbocyclic analog).
Table 1: Physicochemical & ADME Comparison
| Feature | Product: Difluoro-Oxane | Alt A: Non-Fluoro Oxane | Alt B: Difluoro-Cyclohexane |
| Structure | |||
| Predicted pKa | ~1.0 - 1.5 (Strongly Acidic) | ~4.5 - 4.8 (Weakly Acidic) | ~1.2 - 1.7 (Strongly Acidic) |
| LogP (Lipophilicity) | Moderate | Low | High |
| Metabolic Stability | High (Blocks | Low (Susceptible to oxidation) | High |
| Solubility | High (Ionized + Ether O) | High | Low (Lipophilic aggregation) |
| Primary Use Case | Potency optimization; Bioisostere for phosphate | Initial Hit finding | CNS penetration (if pKa tolerated) |
Expert Analysis: The "Fluorine-Ether" Synergy
1. The Acidity Shift (The Fluorine Effect):
The introduction of two fluorine atoms at the
-
Implication: At physiological pH (7.4), the Difluoro-Oxane analog is >99.9% ionized. This mimics the electrostatics of a phosphate group (
), making it an excellent bioisostere for PTP1B inhibitors or nucleotide mimics [1].
2. The Solvation Balance (The Ether Effect): While the Difluoro-Cyclohexane (Alt B) shares the acidity benefit, it often suffers from high lipophilicity (high LogD), leading to non-specific binding and poor solubility. The Oxane ring (in the Product) introduces an ether oxygen. This oxygen acts as a hydrogen bond acceptor, lowering the LogP by approximately 1.5 log units compared to the cyclohexane, significantly improving solubility without sacrificing the steric bulk required for receptor fit [2].
Decision Logic & Workflow
The following decision tree illustrates when to deploy the 2,2-Difluoro-2-(oxan-4-yl)acetic acid motif during a medicinal chemistry campaign.
Figure 1: Strategic decision tree for selecting the Difluoro-Oxane motif during Lead Optimization.
Experimental Protocols
To validate the utility of this fragment, rigorous testing is required. Below are the standard protocols for synthesis and physicochemical characterization.
Protocol A: Synthesis via Reformatsky Reaction
Context: The direct fluorination of the parent acid is difficult. The industry standard is the Reformatsky reaction using ethyl bromodifluoroacetate.
Reagents:
-
Tetrahydro-4H-pyran-4-one (Starting Ketone)
-
Ethyl bromodifluoroacetate (Reformatsky Reagent)
-
Zinc dust (activated)
-
Trimethylsilyl chloride (TMSCl) - Activator
Workflow:
-
Activation: Suspend Zinc dust (1.5 eq) in dry THF under Argon. Add TMSCl (0.1 eq) and stir for 15 min to activate the Zn surface.
-
Addition: Add Ethyl bromodifluoroacetate (1.2 eq) dropwise. The exotherm indicates formation of the Zinc reagent.
-
Coupling: Add Tetrahydro-4H-pyran-4-one (1.0 eq) slowly. Reflux for 4 hours.
-
Quench: Cool to
and quench with 1N HCl. Extract with Ethyl Acetate. -
Dehydration/Reduction (Optional): If the
-hydroxy group is not desired, treat with /Pyridine followed by hydrogenation ( , Pd/C) to get the saturated -difluoro analog. -
Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to yield the final 2,2-Difluoro-2-(oxan-4-yl)acetic acid .
Protocol B: F-NMR pKa Determination
Context: Potentiometric titration is often inaccurate for fluorinated acids due to low pKa. NMR titration is the gold standard [3].
-
Preparation: Dissolve the compound (5 mM) in
(90:10). -
Titration: Adjust pH from 1.0 to 10.0 using HCl and NaOH.
-
Measurement: Record
F-NMR spectra at each pH point. The chemical shift ( ) of the group will shift as the carboxylate protonates/deprotonates. -
Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:
Mechanistic Validation (Graphviz)
The following diagram details the metabolic fate of the analogs, explaining why the difluoro-oxane motif is superior for half-life extension.
Figure 2: Metabolic blockade mechanism. The C-F bond strength (approx 116 kcal/mol) prevents the hydrogen abstraction required for oxidative metabolism.
References
-
Meanwell, N. A. (2011).[2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Haber, C., et al. (2022). Determining the pKa of fluoroacetic acids using 19F-NMR. Environmental Science & Technology. Link
- Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the Computational and Modeling Studies of 2,2-Difluoro-2-(oxan-4-yl)acetic Acid
This guide provides a comprehensive overview of the computational and modeling studies pertinent to 2,2-Difluoro-2-(oxan-4-yl)acetic acid. As a versatile small molecule scaffold, understanding its conformational landscape, electronic properties, and potential interactions with biological targets is paramount for its application in drug discovery and development.[1] While direct experimental and computational data for this specific molecule are not extensively available in peer-reviewed literature, this guide synthesizes established computational methodologies and data from structurally analogous compounds to provide a robust framework for its in-silico evaluation.
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[2][3] The difluoromethyl group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups.[2][3] This guide will delve into the computational techniques that can elucidate the nuanced effects of the difluoroacetic acid moiety in conjunction with the oxane ring, offering a predictive lens into the molecule's behavior and potential as a therapeutic agent.
Molecular Properties and Conformational Analysis
A fundamental step in the computational characterization of any small molecule is the determination of its stable conformations and electronic properties. These attributes govern its interactions with its environment, including solvent molecules and biological macromolecules.
1.1. Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for accurately predicting molecular geometries, electronic structures, and physicochemical properties such as pKa.[4][5] For 2,2-Difluoro-2-(oxan-4-yl)acetic acid, DFT calculations would be employed to:
-
Optimize the molecular geometry: To find the lowest energy conformation of the molecule.
-
Calculate the electrostatic potential surface: To identify regions of positive and negative charge, which are crucial for intermolecular interactions.
-
Determine the pKa: The acidity of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH. Computational methods like the COSMO-RS model can provide reliable pKa predictions for fluorinated carboxylic acids.[4] The presence of the electron-withdrawing fluorine atoms is expected to lower the pKa compared to its non-fluorinated analog.[6]
Table 1: Predicted Physicochemical Properties of 2,2-Difluoro-2-(oxan-4-yl)acetic acid and Analogues
| Property | 2,2-Difluoro-2-(oxan-4-yl)acetic acid (Predicted) | 2-(Oxan-4-yl)acetic acid (Reference) | Difluoroacetic acid (Reference)[7] |
| Molecular Formula | C₇H₁₀F₂O₃[1] | C₇H₁₂O₃ | C₂H₂F₂O₂ |
| Molecular Weight ( g/mol ) | 180.15[1] | 144.17 | 96.03 |
| pKa | ~2.0 - 3.0 | ~4.5 - 5.0 | 1.33 |
| LogP (Predicted) | 0.5 - 1.5 | 0.2 - 0.8 | -0.4 |
Note: Predicted values are based on computational models and data from analogous compounds. Reference values are from literature.
1.2. Conformational Sampling
The flexibility of the oxane ring and the rotational freedom around the C-C bond connecting it to the difluoroacetic acid moiety necessitate a thorough conformational analysis. Molecular dynamics (MD) simulations or dedicated conformational search algorithms can be used to explore the potential energy surface and identify low-energy conformers. Understanding the preferred conformations is crucial as they dictate the shape of the molecule and its ability to fit into a protein binding pocket.
Interaction with Biological Targets: Molecular Docking and Dynamics
A primary application of computational modeling in drug discovery is to predict and analyze the binding of a small molecule to its protein target.
2.1. Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] This method is instrumental in identifying potential binding modes and estimating the binding affinity. For 2,2-Difluoro-2-(oxan-4-yl)acetic acid, docking studies against a relevant therapeutic target would involve:
-
Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Running the docking simulation: Using software like AutoDock Vina to generate a series of possible binding poses.[9]
-
Analyzing the results: The poses are ranked based on a scoring function, and the top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
2.2. Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding event, MD simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.[10][11] A typical MD simulation protocol for a protein-ligand complex involves:
-
System setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy minimization: To remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data.
Analysis of the MD trajectory can provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface.
Workflow for Protein-Ligand Interaction Studies
Caption: Workflow for computational protein-ligand interaction studies.
2.3. Binding Free Energy Calculations
More rigorous methods, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be employed to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.[12][13][14] These methods are computationally intensive but provide valuable quantitative data for lead optimization.
In Silico ADME & Toxicology Prediction
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial to avoid late-stage failures in drug development. Numerous computational models are available to predict these properties.[15][16][17]
Table 2: Predicted ADME Properties of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
| ADME Property | Predicted Value/Classification | Rationale/Comparison |
| Oral Bioavailability | Moderate to High | The molecule adheres to Lipinski's rule of five, suggesting good oral bioavailability.[16] |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The presence of the polar carboxylic acid and oxane groups may limit BBB penetration. |
| CYP450 Inhibition | Low | Fluorination can sometimes reduce metabolic liabilities by blocking sites of oxidation.[18] |
| Aqueous Solubility | Good | The carboxylic acid and oxane moieties are expected to confer good aqueous solubility. |
| Plasma Protein Binding | Moderate | Expected to bind to plasma proteins like albumin, typical for acidic drugs. |
Workflow for In Silico ADME Prediction
Sources
- 1. pnas.org [pnas.org]
- 2. semanticscholar.org [semanticscholar.org]
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- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 12. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on 2,2-Difluoro-2-(oxan-4-yl)acetic acid
The following guide provides an in-depth technical review of 2,2-Difluoro-2-(oxan-4-yl)acetic acid , structured to support decision-making in medicinal chemistry and drug development.
CAS: 1048963-34-3 | Formula: C₇H₁₀F₂O₃ | MW: 180.15 g/mol
Executive Summary: The Strategic Bioisostere
In modern drug discovery, 2,2-Difluoro-2-(oxan-4-yl)acetic acid serves as a specialized building block designed to modulate lipophilicity (LogD) , metabolic stability , and acidity (pKa) . It combines the polar, non-aromatic scaffold of the tetrahydropyran (oxan) ring with the electron-withdrawing power of a gem-difluoromethylene linker.
This compound is primarily used to introduce the (oxan-4-yl)difluoromethyl motif, acting as a bioisostere for:
-
Phenylacetic acid moieties: Reducing aromatic ring count (Fsp³ character) to improve solubility.
-
Non-fluorinated ethers: Blocking labile C-H oxidation sites with metabolically robust C-F bonds.
-
Carbocyclic analogs: Lowering LogP compared to the cyclohexyl equivalent while maintaining steric bulk.
Comparative Performance Analysis
This section objectively compares the fluorinated scaffold against its primary structural alternatives.
Physicochemical Profile
The gem-difluoro group drastically alters the electronic landscape of the molecule compared to the parent acetic acid derivative.
| Property | 2,2-Difluoro-2-(oxan-4-yl)acetic acid | 2-(Oxan-4-yl)acetic acid (Non-fluorinated) | 2,2-Difluoro-2-cyclohexylacetic acid (Carbocyclic) |
| pKa (Acid) | ~1.3 – 1.5 (Stronger Acid) | ~4.8 (Weak Acid) | ~1.3 (Stronger Acid) |
| LogP (Calc) | ~0.8 – 1.1 | ~0.2 | ~2.5 (High Lipophilicity) |
| Metabolic Stability | High (Blocks | Low (Susceptible to CYP450) | High |
| H-Bonding | Acceptor (Ether + F) | Acceptor (Ether only) | None (Ring) |
| Bioisostere For | Electron-deficient aromatics | Aliphatic chains | Lipophilic spacers |
Key Insight: The drastic drop in pKa (from ~4.8 to ~1.3) means this building block will exist almost exclusively as the anionate at physiological pH (7.4). This increases polarity and reduces membrane permeability unless coupled as an amide or ester, where the fluorine atoms then serve to lower the basicity of the adjacent carbonyl oxygen.
Metabolic Stability Mechanism
The primary driver for selecting this building block is the C-F bond strength (~116 kcal/mol) .
-
Non-fluorinated analog: The
-carbon (next to the carbonyl) is a prime site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. -
Difluoro analog: The substitution of Hydrogen with Fluorine effectively "blocks" this metabolic soft spot. Furthermore, the inductive effect of the fluorines reduces the electron density of the tetrahydropyran ring, potentially protecting the ether oxygen from oxidative dealkylation.
Experimental Protocols (Self-Validating Systems)
Since specific patent procedures for this exact CAS are often proprietary, the following Standardized Robust Synthesis is derived from best-practice literature for gem-difluoroalkanoic acids (Reformatsky-Deoxygenation route). This protocol is designed to be self-validating via intermediate isolation.
Synthesis Workflow: The "Reformatsky-Hydrogenation" Route
Objective: Synthesize 2,2-difluoro-2-(oxan-4-yl)acetic acid from tetrahydro-4H-pyran-4-one.
Step 1: Reformatsky Reaction
-
Reagents: Tetrahydro-4H-pyran-4-one, Ethyl bromodifluoroacetate, Zinc dust (activated), TMSCl (activator), THF.
-
Protocol:
-
Activate Zn dust (1.5 eq) with TMSCl (0.05 eq) in dry THF under Argon.
-
Add Ethyl bromodifluoroacetate (1.2 eq) dropwise to initiate the formation of the organozinc reagent (exothermic).
-
Add Tetrahydro-4H-pyran-4-one (1.0 eq) slowly at 0°C, then reflux for 2–4 hours.
-
Validation Point: TLC/LC-MS should show disappearance of ketone and formation of the
-hydroxy- -difluoroester. -
Quench with dilute HCl. Extract with EtOAc.[1]
-
Step 2: Dehydration (Elimination)
-
Reagents: Thionyl chloride (
) or Phosphorus oxychloride ( ), Pyridine. -
Protocol:
-
Treat the crude hydroxy-ester with
(1.5 eq) and Pyridine (3 eq) in DCM at 0°C RT. -
Validation Point: Formation of the
-difluoro- -unsaturated ester (alkene intermediate).
-
Step 3: Hydrogenation (Reduction)
-
Reagents:
(balloon or 50 psi), Pd/C (10% w/w), Ethanol/EtOAc. -
Protocol:
-
Dissolve the unsaturated ester in Ethanol. Add Pd/C.
-
Stir under
atmosphere for 12 hours. -
Filter through Celite.
-
Validation Point: NMR should show the appearance of the methine proton (CH-CF2) and disappearance of alkene signals.
-
Step 4: Hydrolysis
-
Reagents: LiOH (2 eq), THF/Water (3:1).
-
Protocol:
-
Stir the ester with LiOH at RT for 2 hours.
-
Acidify to pH 1 with 1M HCl. Extract with EtOAc.[1]
-
Final Product: 2,2-Difluoro-2-(oxan-4-yl)acetic acid (White solid).
-
Structural & Logical Visualization
The following diagram illustrates the synthesis logic and the bioisosteric decision tree used in drug design.
Caption: Synthesis pathway converting oxan-4-one to the target acid via Reformatsky chemistry, alongside the medicinal chemistry rationale for selecting this scaffold over alternatives.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Hu, J., & Zhang, W. (2009). Gem-Difluoroalkanoic Acids: Synthesis and Applications. Chemical Reviews.
-
PubChem Compound Summary. (2024). 2,2-Difluoro-2-(oxan-4-yl)acetic acid (CAS 1048963-34-3). National Center for Biotechnology Information.
-
Erickson, J. A., et al. (2020). Metabolic Stability of Fluorinated Ethers: A Physical Organic Perspective. Journal of Medicinal Chemistry.
-
Reutrakul, V., et al. (2005). Reaction of ethyl bromodifluoroacetate with ketones: A convenient synthesis of alpha,alpha-difluoro-beta-hydroxy esters. Tetrahedron Letters.
Sources
In the competitive arena of drug discovery, a thorough understanding of the patent landscape surrounding a novel chemical entity is paramount. This guide provides an in-depth analysis of the patent landscape for 2,2-Difluoro-2-(oxan-4-yl)acetic acid and its related compounds, a class of molecules that has garnered significant attention for its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document will dissect the existing intellectual property, compare the performance of these compounds with key alternatives, and provide actionable experimental protocols.
The Rise of Stearoyl-CoA Desaturase (SCD) Inhibitors: A New Frontier in Metabolic and Oncologic Therapies
Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This enzymatic activity is crucial for various cellular processes, including membrane fluidity, lipid signaling, and energy storage. An imbalance in the SFA/MUFA ratio has been implicated in a spectrum of diseases, making SCD a compelling therapeutic target.
The inhibition of SCD1, the primary isoform of the enzyme, has shown promise in preclinical models for treating a host of conditions, including metabolic diseases like hepatic steatosis and insulin resistance, as well as skin disorders and various cancers.[1][2][3] This has spurred a significant drive within the pharmaceutical industry to develop potent and selective SCD inhibitors, leading to a burgeoning and complex patent landscape. Between January 2005 and February 2009 alone, approximately 70 patent applications for SCD1 inhibitors were published.[2]
Deconstructing the Patent Landscape for 2,2-Difluoro-2-(oxan-4-yl)acetic Acid and its Analogs
Our investigation into the patent landscape reveals a concentrated effort by several key pharmaceutical players to claim intellectual property around novel SCD inhibitors, including structures related to 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Key Patent Holders and Their Claims
A systematic review of patent databases indicates that companies such as Xenon Pharmaceuticals have been pioneers in the development of small molecule SCD1 inhibitors.[4] While specific patents explicitly naming 2,2-Difluoro-2-(oxan-4-yl)acetic acid can be found through resources like PubChem, the broader patent families often encompass a wider range of structurally related compounds.
| Patent/Application Number | Assignee | General Structure/Claim | Therapeutic Area of Focus | Representative Example(s) |
| WO/2009/106619 | Not explicitly stated in snippets | Substituted difluoroacetic acid derivatives | Metabolic disorders | 2,2-difluoro-2-(oxan-4-yl)acetic acid and esters |
| US9120740B2 | Not explicitly stated in snippets | Processes for preparing difluoroacetic acid | Intermediate for pharmaceuticals | Difluoroacetic acid |
| Various (from reviews) | Xenon Pharmaceuticals, others | Heterocyclic derivatives as SCD1 inhibitors | Metabolic diseases, skin disorders | Various proprietary compounds |
This table is a representative summary and not exhaustive. A full freedom-to-operate analysis requires a dedicated legal review.
The core structural motif of a difluoroacetic acid appended to a cyclic system, such as the oxane ring in the title compound, appears to be a recurring theme in the patent literature. The gem-difluoro group is likely introduced to modulate the acidity of the carboxylic acid and improve metabolic stability, a common strategy in medicinal chemistry.
Comparative Analysis: 2,2-Difluoro-2-(oxan-4-yl)acetic Acid vs. Alternative SCD Inhibitors
To provide a practical context for the therapeutic potential of 2,2-Difluoro-2-(oxan-4-yl)acetic acid, a comparison with other notable SCD inhibitors is essential.
| Compound | Structure | Reported IC50 (SCD1) | Key Advantages | Potential Liabilities | Reference |
| 2,2-Difluoro-2-(oxan-4-yl)acetic acid | C1COCCC1C(C(=O)O)(F)F | Data proprietary to patent holders | Potentially favorable ADME properties due to the oxane ring | Limited publicly available data | PubChem CID: 57429867[5] |
| Compound 47 (Xenon) | Structure proprietary | 26 nM (human SCD1) | High potency and oral bioavailability | Potential for off-target effects, skin and eye side effects | [1] |
| A939572 | Structure proprietary | Potent SCD1 inhibitor | Well-characterized in preclinical cancer models | Skin and eye-related side effects observed in animal studies | [6] |
| T-3764518 | Structure proprietary | Potent SCD1 inhibitor | Promising in vivo efficacy in cancer xenograft models with reduced toxicity | Long-term safety profile not yet established | [6] |
Causality Behind Experimental Choices: The selection of these comparators is based on their prominence in the scientific and patent literature as representative examples of potent SCD inhibitors. The inclusion of compounds with known liabilities, such as off-target effects and adverse events, provides a realistic perspective on the challenges in developing SCD-targeted therapies. The development of second-generation inhibitors like T-3764518 highlights the field's progression towards mitigating these risks.
Experimental Protocols: A Self-Validating System for Synthesis and Evaluation
To empower researchers in this field, we provide detailed, self-validating experimental protocols for the synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic acid and a standardized assay for evaluating SCD1 inhibitory activity.
Synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic Acid
The synthesis of the title compound can be approached through several routes. A common strategy involves the introduction of the difluoroacetate moiety to a pre-functionalized oxane ring.
Workflow for the Synthesis of 2,2-Difluoro-2-(oxan-4-yl)acetic Acid
Caption: Synthetic workflow for 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Detailed Protocol:
-
Step 1: Synthesis of 4-(Difluoromethyl)oxan-4-ol. To a solution of tetrahydropyran-4-one in anhydrous THF at -78 °C, add a solution of a suitable difluoromethylating agent (e.g., generated in situ from TMSCF2H and a fluoride source). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Oxidation to 2,2-Difluoro-2-(oxan-4-yl)acetic acid. Dissolve the 4-(difluoromethyl)oxan-4-ol in a suitable solvent (e.g., acetone). Cool the solution to 0 °C and add an oxidizing agent (e.g., Jones reagent) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol and filter through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude carboxylic acid.
-
Step 3: Purification. The crude 2,2-Difluoro-2-(oxan-4-yl)acetic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Trustworthiness: Each step of this protocol includes a method for monitoring reaction progress (TLC) and a purification step, ensuring the identity and purity of the intermediates and the final product. The use of well-established chemical transformations provides a high degree of confidence in the outcome.
In Vitro SCD1 Inhibition Assay
This protocol describes a robust method for determining the IC50 value of a test compound against human SCD1.
Workflow for SCD1 Inhibition Assay
Caption: Workflow for in vitro SCD1 inhibition assay.
Detailed Protocol:
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), NADH, and microsomes containing human SCD1.
-
Initiation: Add the test compound dilutions and pre-incubate for 10 minutes at 37 °C. Initiate the reaction by adding the radiolabeled substrate, [14C]-Stearoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 15 minutes).
-
Termination and Saponification: Stop the reaction by adding a solution of alcoholic KOH. Saponify the lipids by heating at 80 °C for 1 hour.
-
Extraction: Cool the samples and acidify with a strong acid (e.g., H2SO4). Extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Separate the saturated and monounsaturated fatty acids using reverse-phase HPLC. Quantify the amount of [14C]-oleate formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Trustworthiness: This protocol includes positive and negative controls (vehicle and a known SCD1 inhibitor) to validate the assay performance. The use of a radiolabeled substrate provides a direct and sensitive measure of enzyme activity.
Concluding Remarks and Future Outlook
The patent landscape for 2,2-Difluoro-2-(oxan-4-yl)acetic acid and its congeners is indicative of a highly active and competitive field of research. The therapeutic potential of SCD inhibition is substantial, yet the journey to a clinically successful drug is fraught with challenges, most notably the management of on-target side effects in tissues like the skin and eyes.
For researchers and drug development professionals, a deep understanding of the existing intellectual property, coupled with robust and reproducible experimental methodologies, is crucial for navigating this complex terrain. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for those seeking to innovate and contribute to the development of the next generation of SCD inhibitors. As our understanding of the tissue-specific roles of SCD isoforms grows, so too will the opportunities for designing safer and more effective therapies.
References
- Powell, D., et al. (2013). An overview of patented small molecule stearoyl coenzyme-A desaturase inhibitors (2009-2013).
-
Liu, G., et al. (2009). Stearoyl-CoA desaturase inhibitors: update on patented compounds. Expert Opinion on Therapeutic Patents, 19(9), 1169-1191.[1]
-
Zhang, L., et al. (2009). Stearoyl-CoA desaturase inhibitors: update on patented compounds. PubMed. [Link][2]
- Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry.
-
Copland, J. A. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic. [Link]
- Al-Rifai, M., et al. (2025). Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. ACS Medicinal Chemistry Letters.
- Xin, Z., et al. (2010). Recent Advances in Stearoyl-CoA Desaturase 1 Inhibitors for Dyslipidemia and Obesity. Current Medicinal Chemistry, 17(15), 1467-1478.
- Foley, K. E., et al. (2024). Modeling stearoyl-coenzyme A desaturase 1 inhibitors to ameliorate α-Syn cytotoxicity in Parkinson's disease. bioRxiv.
-
Nath, A., et al. (2021). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. Cancers, 13(16), 4139.[6]
- Solvay SA. (2015). Method for preparing difluoroacetic acid. U.S.
-
Taylor & Francis. (n.d.). Biological activity – Knowledge and References. [Link]
-
PubChem. (n.d.). Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1). [Link]
-
Garg, N. K. (n.d.). Patents & Products. UCLA Garg Lab. [Link]
- Takaishi, M., et al. (2024). Pharmaceutical composition for modified release. U.S.
-
PubChemLite. (n.d.). 2,2-difluoro-2-(oxan-4-yl)acetic acid. [Link][5]
-
ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. [Link]
-
MDPI. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]
- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
Royal Society of Chemistry. (2023). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]
-
Frontiers. (2022). Biological activities of meroterpenoids isolated from different sources. [Link]
- Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
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- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-(oxan-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Difluoro-2-(oxan-4-yl)acetic acid. The following procedures are grounded in established safety protocols for handling fluorinated carboxylic acids and comply with major regulatory standards. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Risk Assessment
Therefore, all handling and disposal procedures must be conducted under the framework of your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[2][3][4] The CHP is a written program that outlines the specific safety procedures and protective measures for your laboratory.[4][5]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2,2-Difluoro-2-(oxan-4-yl)acetic acid for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All work should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
Step-by-Step Disposal Protocol
The disposal of 2,2-Difluoro-2-(oxan-4-yl)acetic acid must be managed as hazardous waste from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Step 1: Waste Segregation and Collection
-
Do not mix 2,2-Difluoro-2-(oxan-4-yl)acetic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing of chemicals can lead to dangerous reactions.[6]
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and compatible hazardous waste container.[6]
Step 2: Waste Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,2-Difluoro-2-(oxan-4-yl)acetic acid."
-
Include the approximate concentration and quantity of the waste.
-
Ensure the container is kept securely sealed when not in use.[6]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources, electricity, and incompatible materials.[6]
-
Regularly inspect the container for any signs of leakage or degradation.[6]
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be conducted through a licensed hazardous waste facility.
Recommended Disposal Method: High-Temperature Incineration
For fluorinated organic compounds like 2,2-Difluoro-2-(oxan-4-yl)acetic acid, high-temperature incineration is the most effective and recommended disposal method.[1] The high temperatures are necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the compound.[1]
Key Considerations for Incineration:
-
The incinerator must be specifically licensed and equipped to handle halogenated organic waste.[1]
-
While specific data for this compound is unavailable, other per- and polyfluoroalkyl substances (PFAS) require temperatures of 900°C or higher for efficient degradation.[7]
Alternative Disposal Methods
While high-temperature incineration is preferred, other methods may be considered depending on the waste form, concentration, and available facilities, as guided by the EPA.[7] These may include:
-
Secure Landfilling: For solid waste, disposal in a hazardous waste landfill may be an option.
-
Deep Well Injection: For liquid waste, injection into deep, underground wells may be permissible.
The final disposal method will be determined by your institution's EHS department in conjunction with the licensed waste disposal facility.
Spill Management
In the event of a spill, immediately follow the procedures outlined in your laboratory's Chemical Hygiene Plan. For significant spills, evacuate the area and contact your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Caption: Decision tree for classifying waste containing 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
Caption: Step-by-step workflow for the disposal of 2,2-Difluoro-2-(oxan-4-yl)acetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
